B1577936 Brevinin-1DYa

Brevinin-1DYa

Cat. No.: B1577936
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1DYa is a cationic antimicrobial peptide (AMP) belonging to the brevinin-1 family, originally isolated from the skin secretions of amphibians. It exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, with a mechanism involving membrane disruption via hydrophobic and electrostatic interactions . Structurally, it features a conserved cyclic disulfide-bridged domain (Rana box) common to many amphibian AMPs, which enhances stability and target specificity.

Properties

bioactivity

Antibacterial

sequence

FLSLALAALPKFLCLVFKKC

Origin of Product

United States

Comparison with Similar Compounds

Antimicrobial Activity

Brevinin-1DYa demonstrates variable efficacy compared to other brevinin-1 peptides and synthetic analogs. Key findings include:

Compound Target Bacteria MIC (µM) Hemolysis (at MIC) Source
This compound Staphylococcus aureus 32 Strong Odorrana schmacker
Brevinin-1SPb S. aureus 13 Strong
B1OS-D-L (D-Leu analog) S. aureus 8–16 Low
Cinnamycin TEM-1 β-lactamase N/A Non-toxic
Gassericin A TEM-1 β-lactamase N/A Non-toxic
  • Brevinin-1SPb : While more potent against S. aureus (MIC = 13 µM), it shares this compound’s strong hemolytic liability, limiting therapeutic utility .
  • B1OS-D-L : A synthetic analog modified with D-leucine shows improved antibacterial activity (MIC = 8–16 µM) and reduced hemolysis, highlighting the role of structural optimization in balancing efficacy and safety .
  • Non-brevinin peptides: Cinnamycin and Gassericin A exhibit high binding affinity to TEM-1 β-lactamase (a key antibiotic-resistance enzyme), though their direct antibacterial MIC values are unreported. Both are non-toxic and non-allergenic, making them promising for combinatorial therapies .

Structural and Functional Insights

  • Cyclic vs. Linear Peptides : this compound’s cyclic domain enhances proteolytic stability compared to linear AMPs like Ose or Brevinin-1H . However, its hemolytic activity remains higher than that of cyclic peptides like Cinnamycin, which interact with specific β-lactamase residues (e.g., Lys 73 and Lys 234) without membrane disruption .
  • Hydrogen Bonding and Binding Affinity : In silico studies reveal that this compound binds TEM-1 β-lactamase with high affinity, though its interaction network (hydrogen bonds, salt bridges) is less well-characterized than Chrombacin or Taromycin A, which form 11 and 9 hydrogen bonds, respectively, with the enzyme’s catalytic domains .

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